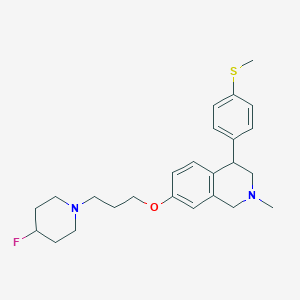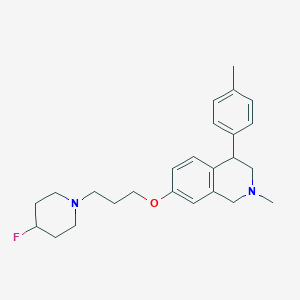
7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-4-p-tolyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-p-tolyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many bioactive molecules, making it a subject of interest for researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-p-tolyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the subsequent functionalization of the molecule. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-p-tolyl-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine: Its structural similarity to bioactive molecules makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-p-tolyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has shown binding affinity at the human histamine H3 receptor , suggesting its potential role in modulating histamine-related pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(3-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline
- 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-4-p-tolyl-1,2,3,4-tetrahydroisoquinoline apart from similar compounds is its specific substitution pattern, which can influence its binding affinity and selectivity for various molecular targets. This unique structure may result in distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H33FN2O |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H33FN2O/c1-19-4-6-20(7-5-19)25-18-27(2)17-21-16-23(8-9-24(21)25)29-15-3-12-28-13-10-22(26)11-14-28/h4-9,16,22,25H,3,10-15,17-18H2,1-2H3 |
InChI Key |
RJXKZVWHSWCCMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC3=C2C=CC(=C3)OCCCN4CCC(CC4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


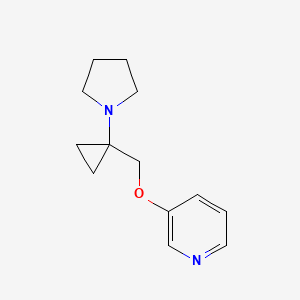
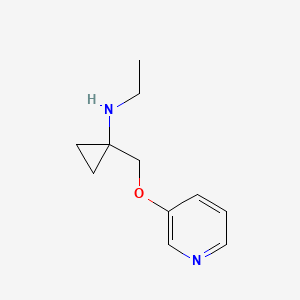
![Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate](/img/structure/B10794153.png)
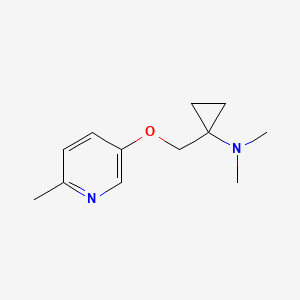
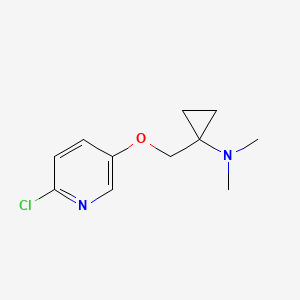



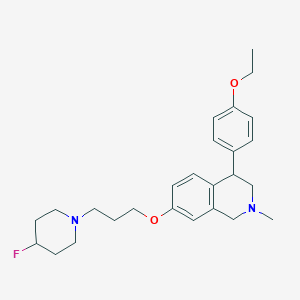
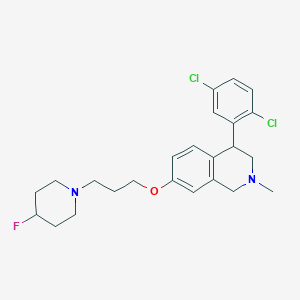

![2-(6-Chloro-4-methylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B10794209.png)
![2-Chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine](/img/structure/B10794221.png)
